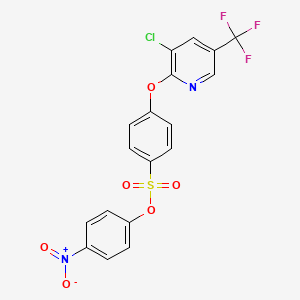

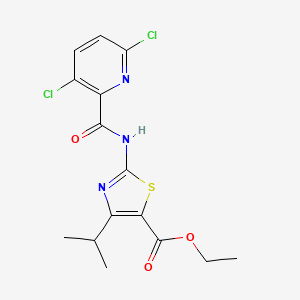

![molecular formula C27H24N4O B3019362 1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 397277-99-5](/img/structure/B3019362.png)

1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone" is a pyrazoline derivative, which is a class of compounds known for their diverse biological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest due to their potential pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. The papers provided do not directly describe the synthesis of the exact compound but offer insights into similar compounds. For instance, the synthesis of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was achieved and characterized by spectroscopic techniques and confirmed by X-ray diffraction studies . This suggests that similar synthetic routes could be applicable for the target compound, with modifications to the substituents on the phenyl rings.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by the presence of a dihydropyrazole ring. The geometrical parameters of these compounds are often confirmed using X-ray diffraction (XRD) data, as seen in the structural characterization of related compounds . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structurally distinct forms of a molecule that have the same molecular formula. Tautomerism and acid-base properties of formyl derivatives of 1-phenyl-3-methyl-4,5-dihydropyrazol-5-one have been studied, showing the existence of different tautomeric forms . These reactions are important for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives, such as vibrational frequencies and molecular electrostatic potential (MEP), can be investigated both experimentally and theoretically. For example, the MEP analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone showed that the negative charge is concentrated on the carbonyl group, indicating a site for electrophilic attack . The HOMO-LUMO analysis is used to determine the charge transfer within the molecule, which is essential for understanding the reactivity and interaction with biological targets . The first hyperpolarizability is calculated to find the role of these compounds in nonlinear optics .

Case Studies

Molecular docking studies have been used to predict the interaction of pyrazoline derivatives with biological targets. For instance, the fluorine atom attached to the benzene ring and ethanone attached to the pyrazoline ring in 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone are crucial for binding, suggesting inhibitory activity against tripeptidyl peptidase II (TPII) and potential as an anti-neoplastic agent . Similarly, other derivatives have shown potential inhibitory activity against kinesin spindle protein (KSP), which is a target for cancer therapy . These case studies highlight the importance of the molecular structure in the biological activity of pyrazoline derivatives.

Eigenschaften

IUPAC Name |

1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O/c1-19-13-15-22(16-14-19)27-24(18-30(29-27)23-11-7-4-8-12-23)26-17-25(28-31(26)20(2)32)21-9-5-3-6-10-21/h3-16,18,26H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNYQAXINGMVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)

![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)

![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)

![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)